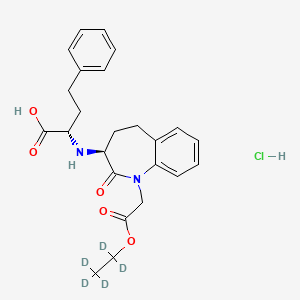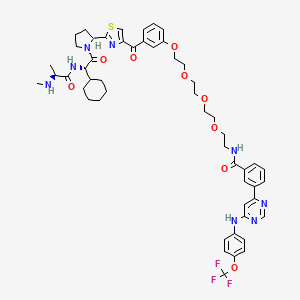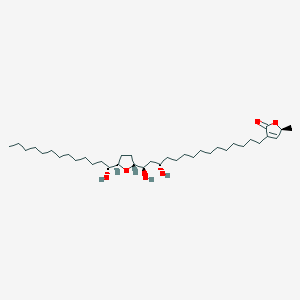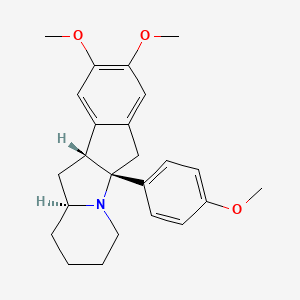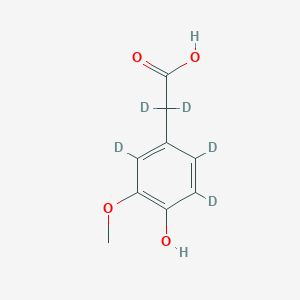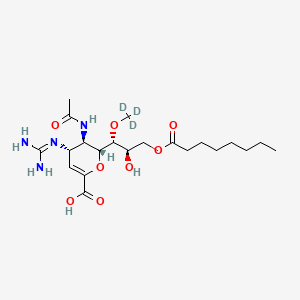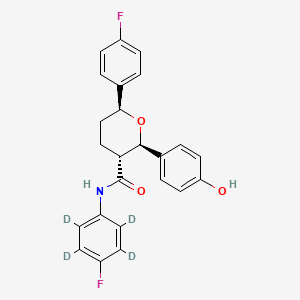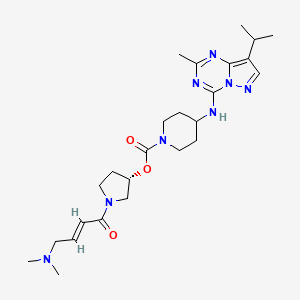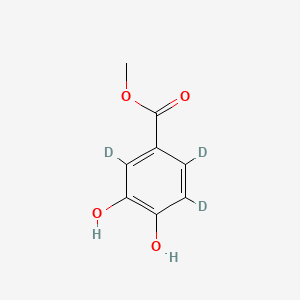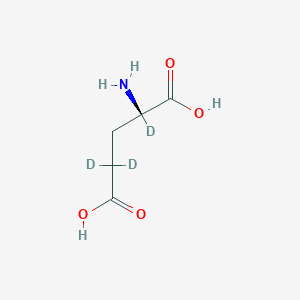
L-Glutamic-2,4,4-D3 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamic-2,4,4-D3 acid is a deuterium-labeled amino acid, specifically a stable isotope-labeled form of L-glutamic acid. This compound is used extensively in scientific research due to its unique properties, which allow for precise tracking and analysis in various biochemical and physiological processes. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic-2,4,4-D3 acid typically involves the incorporation of deuterium into the L-glutamic acid molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
L-Glutamic-2,4,4-D3 acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding keto acid.
Reduction: The compound can be reduced to form its corresponding alcohol.
Substitution: Deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and organometallic compounds, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield α-ketoglutaric acid, while reduction can produce L-glutamic alcohol .
科学研究应用
L-Glutamic-2,4,4-D3 acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for quantifying glutamic acid and glutamine.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Used in research related to neurotransmitter functions and neurological disorders.
Industry: Employed in the development of pharmaceuticals and as a tracer in biochemical studies.
作用机制
L-Glutamic-2,4,4-D3 acid exerts its effects by interacting with glutamate receptors in the brain. It activates both ionotropic and metabotropic glutamate receptors, including NMDA, AMPA, and kainate receptors. These interactions play a crucial role in synaptic transmission and plasticity, which are essential for learning and memory. The deuterium labeling allows researchers to track the compound’s metabolic fate and its interactions within biological systems .
相似化合物的比较
Similar Compounds
L-Glutamic acid-2,3,3,4,4-D5: Another deuterium-labeled form of glutamic acid with five deuterium atoms.
L-Glutamic acid-13C5: A carbon-13 labeled form of glutamic acid.
L-Glutamic acid-15N: A nitrogen-15 labeled form of glutamic acid.
Uniqueness
L-Glutamic-2,4,4-D3 acid is unique due to its specific deuterium labeling at the 2, 4, and 4 positions. This precise labeling allows for detailed studies of metabolic pathways and enzyme interactions, providing insights that are not possible with other isotopically labeled compounds .
属性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
150.15 g/mol |
IUPAC 名称 |
(2S)-2-amino-2,4,4-trideuteriopentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i2D2,3D |
InChI 键 |
WHUUTDBJXJRKMK-KLDZMTGISA-N |
手性 SMILES |
[2H][C@](CC([2H])([2H])C(=O)O)(C(=O)O)N |
规范 SMILES |
C(CC(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



